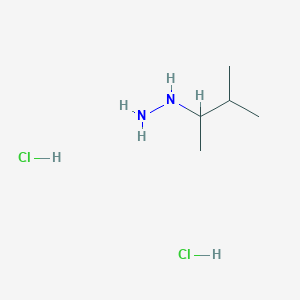

(1,2-Dimethylpropyl)hydrazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1,2-Dimethylpropyl)hydrazine dihydrochloride: is a chemical compound with the molecular formula C5H16Cl2N2 and a molecular weight of 175.1 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of (1,2-Dimethylpropyl)hydrazine dihydrochloride typically involves the reaction of 1,2-dimethylpropylamine with hydrazine in the presence of hydrochloric acid . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The product is then purified through crystallization or other suitable methods .

Analyse Des Réactions Chimiques

Types of Reactions: : (1,2-Dimethylpropyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides , while substitution reactions can produce various alkylated or acylated derivatives .

Applications De Recherche Scientifique

(1,2-Dimethylpropyl)hydrazine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: The compound is used in biochemical assays and studies involving enzyme activity.

Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.

Mécanisme D'action

The mechanism of action of (1,2-Dimethylpropyl)hydrazine dihydrochloride involves its hydrazine base, which allows it to participate in various chemical reactions. The presence of two methyl groups enhances its nucleophilicity, making it effective in electrophilic substitution reactions . The compound can interact with molecular targets and pathways involved in biochemical processes, although specific details may vary depending on the context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dimethylhydrazine: A related compound with similar chemical properties and applications.

1,2-Diethylhydrazine: Another hydrazine derivative with comparable reactivity.

1,2-Dimethylpropylamine: A precursor in the synthesis of (1,2-Dimethylpropyl)hydrazine dihydrochloride.

Uniqueness: : this compound is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its enhanced nucleophilicity and ability to participate in electrophilic substitution reactions make it valuable in various research and industrial applications .

Activité Biologique

(1,2-Dimethylpropyl)hydrazine dihydrochloride, a hydrazine derivative with the molecular formula C5H16Cl2N2 and a molecular weight of 175.1 g/mol, has garnered attention due to its potential biological activities. This compound is synthesized through the reaction of 1,2-dimethylpropylamine with hydrazine in the presence of hydrochloric acid, leading to its application in various fields such as medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its hydrazine group, which allows it to engage in nucleophilic substitution reactions. The presence of two methyl groups enhances its nucleophilicity, making it effective in various biochemical interactions. This compound has been investigated for its role in enzyme activity modulation and potential therapeutic applications.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study conducted on Swiss albino mice demonstrated a positive dose-response relationship for the incidence of vascular tumors when subjected to varying concentrations of the compound. The results showed that at higher doses (up to 20 mg/L), tumor incidences reached as high as 95% . The types of tumors observed included angiomas and angiosarcomas, with a notable correlation between dosage and tumor severity.

Case Studies

- Colonic Neoplasms in Mice : In another study involving female CF1 mice receiving subcutaneous injections of 20 mg/kg body weight, over 83% developed visible colonic neoplasms after 45 weeks. The tumors ranged from benign polyps to malignant adenocarcinomas, indicating a strong carcinogenic potential .

- Tumor Incidence and Treatment Frequency : A comparative analysis of treatment frequencies revealed that daily injections resulted in higher incidences of renal adenomas and liver hemangioendotheliomas compared to weekly treatments. This suggests that the administration schedule significantly influences the biological outcomes associated with this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| (1,2-Dimethylpropyl)hydrazine | C5H16N2 | Antitumor activity; vascular tumors |

| 1,2-Dimethylhydrazine | C4H10N2 | Similar carcinogenic properties |

| 1,2-Diethylhydrazine | C6H14N2 | Comparable reactivity; less studied |

The unique structural features of this compound contribute to its distinct biological activities compared to other hydrazine derivatives.

Applications in Research and Industry

This compound serves multiple purposes in scientific research:

Propriétés

IUPAC Name |

3-methylbutan-2-ylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-4(2)5(3)7-6;;/h4-5,7H,6H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVKYDLWNBZRAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.